5-(4-Aminophenyl)cyclohexane-1,3-dione
CAS No.: 1215596-93-2
Cat. No.: VC2669520
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215596-93-2 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-(4-aminophenyl)cyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 |
| Standard InChI Key | NERQNZIFFMRNEG-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
5-(4-Aminophenyl)cyclohexane-1,3-dione (C12H13NO2) is an organic compound with a molecular weight of 203.24 g/mol. Its structure consists of a cyclohexane ring substituted with an aminophenyl group and two keto groups at positions 1 and 3. The compound's chemical identifier (CAS number) is 1215596-93-2. The amino group on the phenyl ring provides the compound with distinct chemical and biological properties compared to other cyclohexane-1,3-dione derivatives.
Physical and Chemical Characteristics
The compound exhibits specific physical and chemical properties that influence its behavior in various applications. Its structure contains several functional groups that contribute to its reactivity profile:
| Property | Description |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| Structural Features | Cyclohexane-1,3-dione backbone with 4-aminophenyl group at position 5 |
| Functional Groups | Two ketone groups, one amino group |
| CAS Number | 1215596-93-2 |
| InChI | InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 |
The presence of the amino group on the phenyl ring contributes to the compound's enhanced reactivity and binding potential with biological targets, making it a subject of interest in medicinal chemistry research.
Synthesis and Preparation Methods
The synthesis of 5-(4-Aminophenyl)cyclohexane-1,3-dione typically involves specific reaction conditions and precursors. Understanding these synthetic routes is essential for producing the compound for research and potential pharmaceutical applications.
Standard Synthetic Routes
The primary synthetic pathway for 5-(4-Aminophenyl)cyclohexane-1,3-dione involves a condensation reaction between 4-aminobenzaldehyde and cyclohexane-1,3-dione. This reaction typically proceeds under either acidic or basic conditions, facilitating the formation of the carbon-carbon bond between the two precursor molecules.
By comparing with similar compounds' synthesis methods, we can infer that the preparation likely follows a multi-step process similar to that used for 5-(4-methylphenyl)cyclohexane-1,3-dione, which includes treatment with aqueous NaOH followed by sequential treatments with NaOMe in methanol, aqueous NaOH, and aqueous HCl .
Reaction Mechanism
The condensation reaction between 4-aminobenzaldehyde and cyclohexane-1,3-dione likely proceeds through the following steps:
-
Nucleophilic attack of the enolate form of cyclohexane-1,3-dione on the carbonyl carbon of 4-aminobenzaldehyde
-
Elimination of water to form a carbon-carbon double bond
-
Tautomerization to form the final product
This mechanism is consistent with known reactions of similar cyclohexane-1,3-dione derivatives and provides a basis for optimizing reaction conditions for higher yields.
Chemical Reactivity
5-(4-Aminophenyl)cyclohexane-1,3-dione can participate in various chemical reactions owing to its functional groups, making it versatile in organic synthesis applications.
Types of Reactions
The compound can undergo several reaction types including:
-
Oxidation reactions: The molecule can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially forming quinone derivatives.
-
Reduction reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of diols.
-
Substitution reactions: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and various nucleophiles like amines or thiols.
This reactivity profile makes 5-(4-Aminophenyl)cyclohexane-1,3-dione a valuable building block in the synthesis of more complex organic molecules with potential biological activities.
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 5-(4-Aminophenyl)cyclohexane-1,3-dione | H460 (NSCLC) | <1 | High |
| 5-(4-Aminophenyl)cyclohexane-1,3-dione | A549 (NSCLC) | <1 | High |
| 5-(4-Aminophenyl)cyclohexane-1,3-dione | HT29 (Colorectal) | <1 | High |
This cytotoxic activity suggests potential mechanisms involving inhibition of key enzymes or receptors in cancer cell proliferation pathways.
Antimicrobial Properties
In addition to anticancer activities, 5-(4-Aminophenyl)cyclohexane-1,3-dione has been investigated for its effectiveness against various pathogens. The compound's structural features may allow it to interact with microbial targets, potentially disrupting essential cellular processes in pathogenic organisms.
Structure-Activity Relationships
Understanding the relationship between the molecular structure of 5-(4-Aminophenyl)cyclohexane-1,3-dione and its biological activities provides valuable insights for developing more potent derivatives.
Key Structural Features
The biological activity of 5-(4-Aminophenyl)cyclohexane-1,3-dione appears to be influenced by several structural elements:
-
The cyclohexane-1,3-dione backbone provides a rigid scaffold that positions functional groups in specific spatial orientations
-
The aminophenyl substituent at position 5 contributes to binding interactions with potential biological targets
-
The two keto groups at positions 1 and 3 may participate in hydrogen bonding interactions with receptor sites
Comparison with Similar Compounds
Comparing 5-(4-Aminophenyl)cyclohexane-1,3-dione with structurally related compounds offers insights into the influence of specific functional groups on chemical and biological properties.
Structural Analogs
Several structurally related compounds have been studied, including:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 5-(4-Methylphenyl)cyclohexane-1,3-dione | C13H14O2 | Methyl group instead of amino group |
| 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione | C14H16O4 | Two methoxy groups instead of amino group |
| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | C13H14O3 | Methoxy group instead of amino group |
| 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione | C12H12O3 | Hydroxyl group instead of amino group |
The amino group in 5-(4-Aminophenyl)cyclohexane-1,3-dione likely contributes to its unique biological profile through hydrogen bonding capabilities and altered electronic properties compared to alkyl or alkoxy substituted analogs.
Research Applications
5-(4-Aminophenyl)cyclohexane-1,3-dione serves as a valuable tool in various research contexts, from medicinal chemistry to materials science.
Drug Development
The compound functions as an important building block in medicinal chemistry, particularly in the development of anticancer agents . Its structural framework allows for diverse modifications to optimize biological activity and pharmacokinetic properties.
Research has demonstrated that derivatives of cyclohexane-1,3-dione can effectively inhibit cancer cell proliferation, with specific modifications yielding compounds that exhibit IC50 values below 1 μM against NSCLC cell lines . This suggests potential applications in developing targeted therapies for lung cancer.
Synthetic Chemistry
In organic synthesis, 5-(4-Aminophenyl)cyclohexane-1,3-dione serves as a versatile intermediate for creating more complex molecules. The amino group provides a convenient handle for further functionalization, enabling the synthesis of diverse chemical libraries for biological screening.
Future Research Directions
The current understanding of 5-(4-Aminophenyl)cyclohexane-1,3-dione suggests several promising avenues for future research.
Structure Optimization
Further optimization of the molecular structure could yield derivatives with enhanced biological activities. Research published in ACS Omega (2023) demonstrated that among 36 newly designed cyclohexane-1,3-dione derivatives, 11 molecules showed improved predicted pIC50 values against NSCLC compared to reference compounds . Similar approaches could be applied to 5-(4-Aminophenyl)cyclohexane-1,3-dione to develop more potent anticancer agents.
Mechanism of Action Studies
Detailed investigations into the molecular mechanism of action would provide valuable insights for drug development. Quantum mechanical calculations, molecular dynamics simulations, and experimental studies could elucidate how 5-(4-Aminophenyl)cyclohexane-1,3-dione interacts with biological targets.
Combination Therapy Evaluation
Exploring the potential synergistic effects of 5-(4-Aminophenyl)cyclohexane-1,3-dione with established anticancer drugs represents another promising research direction. Such combination approaches might enhance therapeutic efficacy while potentially reducing dosage requirements and side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume